molecular formula C9H18Br2O2 B12584710 (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane CAS No. 646994-40-3

(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane

Cat. No.: B12584710
CAS No.: 646994-40-3
M. Wt: 318.05 g/mol
InChI Key: KJGHFXVNZDJEOT-JAMMHHFISA-N
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Description

(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane is an organic compound characterized by its unique structure, which includes two bromine atoms, two methoxy groups, and a methyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,1-dimethoxy-4-methylhexane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Reduction: Formation of 1,1-dimethoxy-4-methylhexane.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane involves its interaction with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-5,6-dichloro-1,1-dimethoxy-4-methylhexane
  • (4S)-5,6-diiodo-1,1-dimethoxy-4-methylhexane
  • (4S)-5,6-difluoro-1,1-dimethoxy-4-methylhexane

Uniqueness

(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms provide a balance between reactivity and stability, making this compound suitable for various applications in research and industry.

Properties

CAS No.

646994-40-3

Molecular Formula

C9H18Br2O2

Molecular Weight

318.05 g/mol

IUPAC Name

(4S)-5,6-dibromo-1,1-dimethoxy-4-methylhexane

InChI

InChI=1S/C9H18Br2O2/c1-7(8(11)6-10)4-5-9(12-2)13-3/h7-9H,4-6H2,1-3H3/t7-,8?/m0/s1

InChI Key

KJGHFXVNZDJEOT-JAMMHHFISA-N

Isomeric SMILES

C[C@@H](CCC(OC)OC)C(CBr)Br

Canonical SMILES

CC(CCC(OC)OC)C(CBr)Br

Origin of Product

United States

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